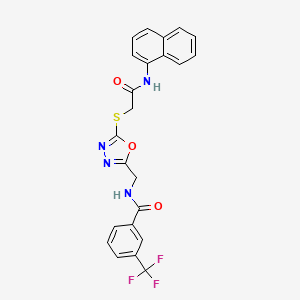
2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide is a complex organic compound that features both nitro and sulfonamide functional groups
Vorbereitungsmethoden
The synthesis of 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Sulfonation: The addition of a sulfonamide group to an aromatic ring.
Thioamide Formation: The reaction of an amine with a thioamide precursor.
Coupling Reaction: The final step involves coupling the nitrophenoxy and sulfamoylphenyl intermediates under specific conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonamide groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other nitrophenoxy and sulfonamide derivatives. Compared to these, 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Some similar compounds are:
- 4-nitrophenoxyacetic acid
- N-(4-sulfamoylphenyl)thiourea
- 2-(4-nitrophenoxy)-N-phenylacetamide
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Eigenschaften
IUPAC Name |
2-(4-nitrophenoxy)-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S2/c16-27(23,24)13-7-1-10(2-8-13)17-15(26)18-14(20)9-25-12-5-3-11(4-6-12)19(21)22/h1-8H,9H2,(H2,16,23,24)(H2,17,18,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCQQJFPIDFRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-acetamidophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550256.png)


![2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide](/img/structure/B2550261.png)

![3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2550263.png)
![N-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2550265.png)
![3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B2550266.png)
![2,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2550270.png)

![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B2550273.png)

![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2550275.png)

